

Thalidomide-O-amido-C6-NH2 TFA CAS number and chemical data

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Compound of Interest

Compound Name: *Thalidomide-O-amido-C6-NH2*
TFA

Cat. No.: B2905148

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In-Depth Technical Guide: Thalidomide-O-amido-C6-NH2 TFA

This technical guide provides a comprehensive overview of **Thalidomide-O-amido-C6-NH2 TFA**, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document details the chemical properties, mechanism of action, and relevant experimental protocols associated with this compound.

Core Chemical and Physical Data

Thalidomide-O-amido-C6-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C6 amino linker. The trifluoroacetate (TFA) salt form generally offers enhanced water solubility and stability compared to the free base.^[1] This compound is a key component for synthesizing PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.^{[2][3][4][5]}

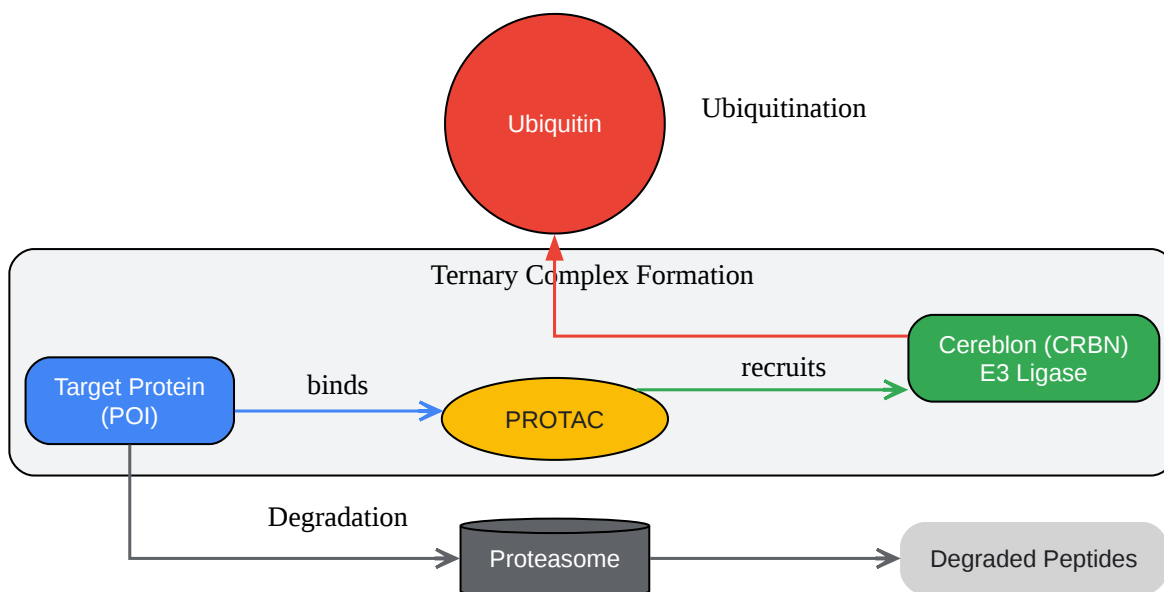
Below is a summary of its key chemical data:

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 1950635-14-9 | [1][2][4] |
| Molecular Formula | C23H27F3N4O8 | [1][2] |
| Molecular Weight | 544.48 g/mol | [2] |
| IUPAC Name | N-(6-aminohexyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide; trifluoroacetic acid | [2][4] |
| Purity | Typically ≥97% (HPLC) | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (≥ 105.5 mg/mL) | [2][4] |
| SMILES | <chem>NCCCCCNC(=O)COC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O.OC(=O)C(F)(F)F</chem> | [2] |
| InChI Key | KNNGJZWEJKPSW-UHFFFAOYSA-N | [2] |

Mechanism of Action: The PROTAC Pathway

Thalidomide-O-amido-C6-NH2 TFA serves as a foundational component for the synthesis of PROTACs that leverage the Cereblon E3 ligase for targeted protein degradation. The thalidomide portion of the molecule binds to Cereblon, while the terminal amine of the C6 linker is chemically conjugated to a "warhead" that specifically binds to a protein of interest (POI).

The resulting PROTAC molecule acts as a bridge, bringing the POI into close proximity with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the target protein from the cell.



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PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for **Thalidomide-O-amido-C6-NH₂ TFA** is not publicly available, the following protocols outline its application in the synthesis and evaluation of novel PROTACs.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the conjugation of **Thalidomide-O-amido-C6-NH₂ TFA** to a warhead containing a carboxylic acid functional group.

Materials:

- **Thalidomide-O-amido-C6-NH₂ TFA**
- Carboxylic acid-containing warhead

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography or a preparative HPLC system

Procedure:

- Activation of the Warhead: In a dry reaction vial, dissolve the carboxylic acid-containing warhead (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF or DMSO. Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Coupling Reaction: To the activated warhead solution, add a solution of **Thalidomide-O-amido-C6-NH2 TFA** (1.1 equivalents) in anhydrous DMF or DMSO.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
- Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC conjugate.

- Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR spectroscopy.

Protocol 2: In-Cell Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC synthesized from **Thalidomide-O-amido-C6-NH2 TFA**.

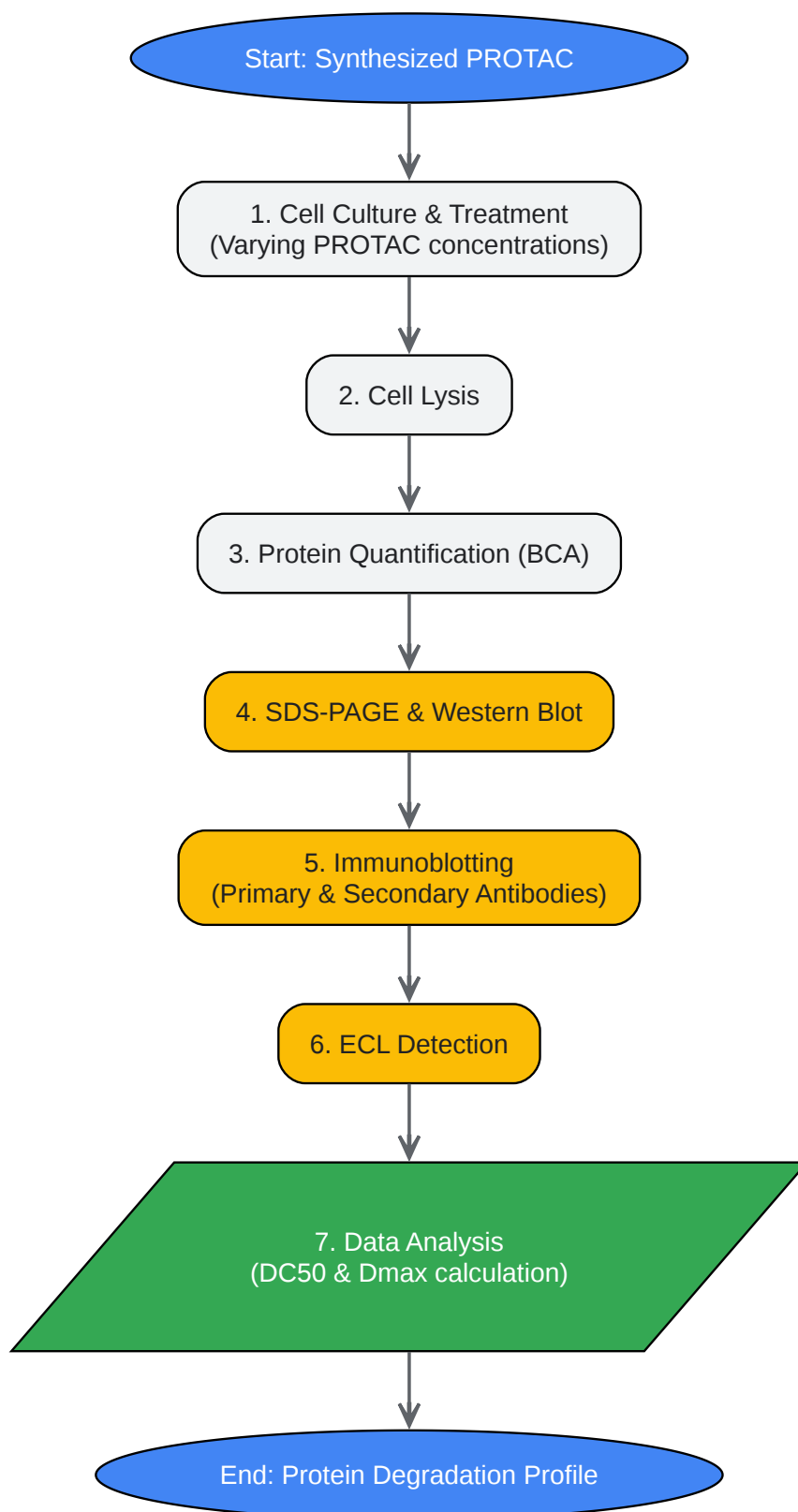
Materials:

- Cancer cell line expressing the target protein of interest
- Synthesized PROTAC
- Cell culture medium and supplements
- DMSO
- Ice-cold PBS (Phosphate-Buffered Saline)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) substrate

- Chemiluminescence imaging system

Procedure:

- Cell Culture and Treatment: Plate the cells and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium from a DMSO stock solution. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24, 48, or 72 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
- Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
 - Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations. This data can be used to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).



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Workflow for assessing PROTAC-mediated protein degradation.

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